6-(Methoxycarbonyl)-2-naphthoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxycarbonylnaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-17-13(16)11-5-3-8-6-10(12(14)15)4-2-9(8)7-11/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTKMAWOMQFTNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391953 | |

| Record name | 6-(Methoxycarbonyl)-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7568-08-3 | |

| Record name | Monomethyl 2,6-naphthalenedicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007568083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Methoxycarbonyl)-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(methoxycarbonyl)naphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOMETHYL 2,6-NAPHTHALENEDICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LLD8609LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-(Methoxycarbonyl)-2-naphthoic acid CAS number

An In-depth Technical Guide to 6-(Methoxycarbonyl)-2-naphthoic acid for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. The content herein is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a comprehensive understanding of its properties, synthesis, and applications.

Core Compound Identification and Physicochemical Profile

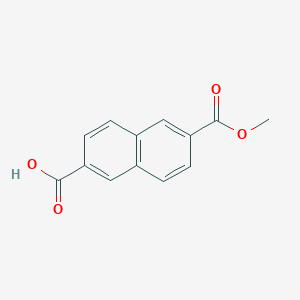

This compound, with the CAS Number 7568-08-3 , is a mono-methyl ester derivative of 2,6-Naphthalenedicarboxylic acid.[1][2] Its structure is characterized by a naphthalene core functionalized with a carboxylic acid at the C2 position and a methyl ester at the C6 position. This bifunctional nature is the cornerstone of its utility in organic synthesis, allowing for selective chemical transformations at either end of the molecule.

Chemical Structure

Sources

An In-depth Technical Guide to the Physical Properties of 6-(Methoxycarbonyl)-2-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction

6-(Methoxycarbonyl)-2-naphthoic acid, also known as monomethyl 2,6-naphthalenedicarboxylate, is a bifunctional organic compound featuring both a carboxylic acid and a methyl ester group attached to a naphthalene core. This unique structure makes it a valuable building block in the synthesis of a variety of more complex molecules, including polymers and pharmaceutical intermediates. A thorough understanding of its physical properties is paramount for its effective use in chemical reactions, process development, and formulation. This guide provides a detailed examination of these properties, blending established data with proven experimental methodologies.

Molecular Structure and Identification

The foundational step in understanding the physical properties of a compound is to confirm its molecular structure and identity.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 6-(Methoxycarbonyl)naphthalene-2-carboxylic acid | [1] |

| CAS Number | 7568-08-3 | [1] |

| Molecular Formula | C₁₃H₁₀O₄ | [1] |

| Molecular Weight | 230.22 g/mol | [1] |

| Synonyms | Monomethyl 2,6-naphthalenedicarboxylate, 2,6-Naphthalenedicarboxylic acid monomethyl ester | [2] |

Physical and Chemical Properties

This section details the key physical and chemical properties of this compound. Where experimental data is not available, methodologies for determination are provided.

Table 2: Summary of Physical and Chemical Properties

| Property | Value/Description | Method of Determination |

| Appearance | White to off-white crystalline solid.[2] | Visual Inspection |

| Melting Point | Data not available. | Differential Scanning Calorimetry (DSC) |

| Boiling Point | Data not available; likely to decompose before boiling. | Thermogravimetric Analysis (TGA) |

| Solubility | Soluble in ethanol and acetone; limited solubility in water.[2] | Solubility Testing |

| pKa | Data not available. | Potentiometric or UV-Vis Spectrophotometric Titration |

Melting Point

The melting point is a critical parameter for assessing purity and for designing crystallization and purification processes.

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

The rationale for using DSC is its high precision and the small sample size required. It provides a detailed thermogram of the melting transition, including the onset temperature and the peak melting temperature.

Figure 2: Workflow for Melting Point Determination by DSC.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.

-

Thermal Program: Equilibrate the sample at a temperature well below the expected melting point. Ramp the temperature at a linear rate, typically 10 °C/min, to a temperature above the completion of the melting process.

-

Data Acquisition: Record the differential heat flow between the sample and the reference pan as a function of temperature.

-

Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak. The peak temperature of the endotherm should also be reported.

Boiling Point and Thermal Stability

Due to the presence of the carboxylic acid group, it is anticipated that this compound will decompose at elevated temperatures before reaching its boiling point at atmospheric pressure.

Experimental Protocol: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

TGA is the ideal technique to determine the decomposition temperature. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Step-by-Step Methodology:

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the compound into a TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace and purge with an inert gas (e.g., nitrogen).

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from ambient to 600 °C).

-

Data Acquisition: Continuously record the sample weight as a function of temperature.

-

Data Analysis: The onset of significant weight loss in the TGA curve indicates the beginning of thermal decomposition.

Solubility

A qualitative assessment indicates that this compound is soluble in polar organic solvents and has limited solubility in water.[2]

Experimental Protocol: Qualitative Solubility Testing

This protocol provides a systematic approach to confirming the solubility profile of the compound.

Figure 3: Workflow for Qualitative Solubility Testing.

Step-by-Step Methodology:

-

Add approximately 10 mg of this compound to a test tube containing 1 mL of the solvent to be tested (e.g., water, ethanol, acetone, dimethyl sulfoxide).

-

Vortex or agitate the mixture vigorously for 1 minute at ambient temperature.

-

Visually inspect the solution. The compound is considered soluble if a clear, homogenous solution is formed with no visible solid particles.

Acidity Constant (pKa)

The pKa value is a measure of the acidity of the carboxylic acid group and is crucial for understanding its reactivity and behavior in different pH environments.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an acid. It involves monitoring the pH of a solution as a titrant of known concentration is added.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., a water/co-solvent mixture if solubility in pure water is low).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH electrode.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

Spectroscopic Properties

Spectroscopic data is essential for the structural confirmation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

-

Aromatic Protons: Multiple signals in the range of 7.5-8.5 ppm, corresponding to the protons on the naphthalene ring. The specific splitting patterns will depend on the substitution pattern.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

-

Methoxy Protons: A sharp singlet around 3.9-4.0 ppm, corresponding to the three protons of the methyl ester group.

Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbons: Two signals in the range of 165-175 ppm, corresponding to the carboxylic acid and ester carbonyl carbons.

-

Aromatic Carbons: Multiple signals between 120-140 ppm for the carbons of the naphthalene ring.

-

Methoxy Carbon: A signal around 52-55 ppm for the methyl carbon of the ester.

Infrared (IR) Spectroscopy

Expected Characteristic IR Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption around 1720-1740 cm⁻¹. These two carbonyl stretches may overlap.

-

C-O Stretch (Ester and Carboxylic Acid): Strong absorptions in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Conclusion

This technical guide has consolidated the available physical property data for this compound and provided detailed, field-proven experimental protocols for the determination of key parameters. While a complete experimental dataset is not yet publicly available, the information and methodologies presented herein offer a robust framework for researchers and drug development professionals to effectively handle, characterize, and utilize this important chemical intermediate. The provided protocols are designed to be self-validating and adhere to high standards of scientific integrity, ensuring reliable and reproducible results.

References

-

PubChem. 6-(Methoxycarbonyl)naphthalene-2-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to 6-(Methoxycarbonyl)-2-naphthoic acid: Synthesis, Characterization, and Applications in Advanced Chemical R&D

This guide provides a comprehensive technical overview of 6-(methoxycarbonyl)-2-naphthoic acid, a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the compound's chemical structure, synthesis, and key applications, with a focus on the scientific principles and experimental considerations that underpin its utility.

Introduction: The Strategic Importance of a Bifunctional Naphthalene Derivative

This compound, with the chemical formula C₁₃H₁₀O₄, is an aromatic dicarboxylic acid monoester.[1] Its structure, featuring a rigid naphthalene core functionalized with both a carboxylic acid and a methyl ester group at positions 2 and 6 respectively, imparts a unique combination of reactivity and structural integrity. This bifunctionality makes it a highly valuable building block in organic synthesis, enabling regioselective modifications critical for the construction of complex molecules. Its significance is most pronounced in the fields of medicinal chemistry, where it serves as a precursor to active pharmaceutical ingredients (APIs), and in polymer science, as a monomer for high-performance polyesters.[2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties dictate its solubility, reactivity, and appropriate handling procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-(methoxycarbonyl)naphthalene-2-carboxylic acid | Fluorochem |

| CAS Number | 7568-08-3 | Fluorochem |

| Molecular Formula | C₁₃H₁₀O₄ | [1] |

| Molecular Weight | 230.22 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the naphthalene ring and the methyl protons of the ester group. The aromatic region will show a complex pattern of doublets and doublets of doublets due to the disubstituted nature of the naphthalene core. The methoxy group will present as a sharp singlet, typically in the range of 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons (one for the carboxylic acid and one for the ester), the methoxy carbon, and the ten carbons of the naphthalene ring. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nature of the carbonyl groups.

Infrared (IR) Spectroscopy:

The FTIR spectrum of this compound is characterized by the vibrational frequencies of its functional groups. Key expected absorptions include:

-

A broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.

-

Two distinct C=O stretching bands: one for the carboxylic acid (around 1700-1725 cm⁻¹) and one for the ester (around 1720-1740 cm⁻¹).

-

C-O stretching vibrations for the ester and carboxylic acid.

-

Aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 230. Fragmentation patterns would involve the loss of the methoxy group (-OCH₃) and the carboxyl group (-COOH).

Synthesis of this compound: A Protocol for Selective Monohydrolysis

The most direct and industrially relevant synthesis of this compound involves the selective monohydrolysis of dimethyl 2,6-naphthalenedicarboxylate.[4] This approach is favored due to the commercial availability of the starting diester, which is a key monomer in the production of polyethylene naphthalate (PEN) polymers.[5] The challenge in this synthesis lies in achieving high selectivity for the hydrolysis of only one of the two ester groups.

Underlying Principle: Differentiating Ester Reactivity

The selective monohydrolysis is typically achieved under carefully controlled basic conditions. The rationale behind this selectivity is based on the principle that once one ester group is hydrolyzed to a carboxylate anion, the resulting negative charge on the molecule deactivates the naphthalene ring towards further nucleophilic attack by the hydroxide ion, thus disfavoring the hydrolysis of the second ester group.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: A Representative Procedure

This protocol is a representative method adapted from established procedures for selective monohydrolysis of symmetric diesters.[4]

Materials:

-

Dimethyl 2,6-naphthalenedicarboxylate

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl 2,6-naphthalenedicarboxylate (1 equivalent) in a mixture of THF and water (a common ratio is 2:1 to 3:1 v/v).

-

Cooling: Cool the solution to 0°C using an ice bath. This is a critical step to control the reaction rate and enhance selectivity.

-

Hydrolysis: Slowly add a solution of sodium hydroxide (1.0 to 1.2 equivalents) in water dropwise to the cooled reaction mixture while stirring vigorously. The use of a slight excess of base can drive the reaction to completion, but a large excess should be avoided to minimize the formation of the diacid byproduct.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time, which is typically in the range of 1-4 hours.

-

Work-up: Once the reaction is complete, remove the THF using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This will precipitate the carboxylic acid product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure this compound. Dry the purified product under vacuum.

Key Chemical Reactions and Derivatizations

The bifunctional nature of this compound allows for a range of selective chemical transformations, making it a versatile intermediate.

Sources

6-(Methoxycarbonyl)-2-naphthoic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 6-(Methoxycarbonyl)-2-naphthoic Acid

Abstract

This compound, a key mono-ester derivative of 2,6-naphthalenedicarboxylic acid, serves as a crucial building block in the synthesis of advanced polymers, pharmaceuticals, and fine chemicals. Its asymmetric structure presents unique synthetic challenges, primarily centered on achieving regioselective mono-functionalization of the symmetric naphthalene core. This guide provides a comprehensive technical overview for researchers and drug development professionals on the primary synthesis pathways for this compound. We will explore two core strategies: the controlled oxidation of 2,6-disubstituted naphthalene precursors and a more selective approach via halogenated intermediates. Each pathway is detailed with mechanistic insights, step-by-step experimental protocols, and comparative data to inform methodological choices in both research and process development contexts.

Introduction: The Synthetic Challenge

The naphthalene scaffold is a foundational structure in organic chemistry. When symmetrically substituted, as in the case of 2,6-naphthalenedicarboxylic acid, the chemical equivalence of the two carboxyl groups makes selective mono-esterification a significant hurdle. Standard esterification methods typically yield a statistical mixture of the starting diacid, the desired mono-ester, and the undesired di-ester, necessitating complex and often inefficient purification steps.

This guide focuses on logical and field-proven strategies that circumvent this problem. The pathways described are designed to build the required asymmetry into the molecule from a precursor stage, ensuring high yields and purity of the target compound, this compound.

Pathway I: Controlled Oxidation of 2,6-Dimethylnaphthalene

This approach leverages an abundant industrial feedstock, 2,6-dimethylnaphthalene (2,6-DMN), and relies on the controlled, stepwise oxidation of the methyl groups. The parent diacid, 2,6-naphthalenedicarboxylic acid (2,6-NDA), is most commonly prepared via the liquid-phase, heavy-metal-catalyzed oxidation of 2,6-DMN.[1][2] By carefully managing reaction conditions or isolating key intermediates, this process can be adapted to yield precursors for the target mono-ester.

Conceptual Overview & Rationale

The core principle involves the incomplete oxidation of 2,6-DMN. The oxidation of a methyl group to a carboxylic acid proceeds through an aldehyde intermediate (R-CH₃ → R-CHO → R-COOH). During the industrial synthesis of 2,6-NDA, intermediates such as 6-formyl-2-naphthoic acid are often formed.[3] By esterifying the reaction mixture and then separating the components, one can isolate methyl 6-formyl-2-naphthoate. This intermediate possesses the required methyl ester at the 2-position and a formyl group at the 6-position, which can be selectively oxidized in a subsequent step to the desired carboxylic acid.

Experimental Workflow & Protocols

This intermediate is typically found in the product stream of 2,6-DMN oxidation. Its separation from the primary product, dimethyl 2,6-naphthalenedicarboxylate, can be achieved via steam distillation, exploiting the higher volatility of the aldehyde-ester.[3]

Protocol 1A: Separation by Steam Distillation[3]

-

A mixture containing dimethyl 2,6-naphthalate and the target intermediate, methyl 6-formyl-2-naphthoate, is suspended in water.

-

The mixture is subjected to steam distillation, either by introducing external steam or by forming it in situ.

-

The condensate, enriched with the more volatile methyl 6-formyl-2-naphthoate, is collected.

-

The crystalline product is isolated from the distillate by filtration and dried. The purity can be assessed by melting point and spectroscopic methods.

The isolated aldehyde-ester is then oxidized to the corresponding carboxylic acid. Standard oxidation reagents for aromatic aldehydes, such as potassium permanganate or Jones reagent (CrO₃ in sulfuric acid), can be employed.

Protocol 1B: Oxidation of the Formyl Group

-

Dissolve methyl 6-formyl-2-naphthoate in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of the oxidizing agent (e.g., aqueous potassium permanganate) dropwise, maintaining the temperature below 10 °C.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy excess oxidant.

-

Acidify the mixture with a mineral acid (e.g., HCl) to a pH of 1-2, which will precipitate the carboxylic acid product.

-

Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

Data Summary: Pathway I

| Parameter | Step 1 (Isolation) | Step 2 (Oxidation) |

| Starting Material | Crude oxidation product of 2,6-DMN | Methyl 6-formyl-2-naphthoate |

| Key Reagents | Water (for steam distillation) | KMnO₄ or CrO₃/H₂SO₄ |

| Typical Yield | Variable (dependent on initial mixture) | > 90% |

| Key Advantage | Utilizes intermediates from a large-scale industrial process. | High conversion and selectivity for the aldehyde oxidation. |

| Key Disadvantage | Relies on the availability and separation of a specific byproduct. | Use of stoichiometric heavy metal oxidants. |

Visualization: Pathway I Workflow

Caption: Controlled oxidation and intermediate separation pathway.

Pathway II: Regioselective Synthesis via a Halogenated Intermediate

This strategy offers a more controlled, lab-scale approach that builds the molecule with high regioselectivity, thereby avoiding difficult separation steps. The synthesis begins with a naphthalene core that is selectively functionalized at the 2- and 6-positions, using a bromine atom as a versatile synthetic handle for introducing the second carboxyl group.

Conceptual Overview & Rationale

The pathway begins with 6-bromo-2-naphthoic acid. The existing carboxylic acid group is first protected as a methyl ester. This step is a straightforward Fischer esterification, which is highly efficient.[4] The resulting intermediate, methyl 6-bromo-2-naphthoate, now has two distinct functional groups. The crucial step is the conversion of the stable aryl bromide into a carboxylic acid. This is reliably achieved through organometallic chemistry, specifically by forming a Grignard reagent, which is then quenched with carbon dioxide (carboxylation).

Experimental Workflow & Protocols

This is a classic acid-catalyzed esterification.

Protocol 2A: Fischer Esterification[4]

-

To a flask containing 6-bromo-2-naphthalenecarboxylic acid (1.0 eq), add anhydrous methanol (approx. 8 mL per gram of acid).

-

Stir the suspension and slowly add concentrated sulfuric acid (0.1 eq) dropwise as a catalyst.

-

Heat the mixture to reflux and maintain for 12-16 hours, or until TLC analysis shows complete consumption of the starting material.

-

Cool the reaction mixture to room temperature. A white solid should precipitate.

-

Quench the reaction by carefully adding the mixture to a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-bromo-2-naphthoate as a white solid. A yield of >95% is expected.[4]

This step converts the bromo- group to a carboxylic acid via a Grignard reaction.

Protocol 2B: Grignard Reaction and Carboxylation

-

Apparatus: Assemble a three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried.

-

Grignard Formation: Place magnesium turnings (1.2 eq) in the flask. Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.

-

Dissolve methyl 6-bromo-2-naphthoate (1.0 eq) in anhydrous THF and add it to the dropping funnel.

-

Slowly add the solution of the aryl bromide to the magnesium turnings. The reaction is exothermic and may require gentle heating to start, but should be controlled with a water bath once initiated. Maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Carboxylation: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the Grignard solution over crushed dry ice.

-

Allow the mixture to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride, followed by 1M HCl to acidify the mixture to pH 1-2.

-

Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) to afford pure this compound.

Data Summary: Pathway II

| Parameter | Step 1 (Esterification) | Step 2 (Carboxylation) |

| Starting Material | 6-Bromo-2-naphthoic acid | Methyl 6-bromo-2-naphthoate |

| Key Reagents | Methanol, H₂SO₄ | Mg turnings, THF, CO₂ |

| Typical Yield | > 95%[4] | 70-85% |

| Key Advantage | High regioselectivity; clean reactions with straightforward purification. | Avoids the need for complex mixture separation. |

| Key Disadvantage | Requires multi-step synthesis; sensitive Grignard reaction requires anhydrous conditions. | Higher cost of starting materials compared to 2,6-DMN. |

Visualization: Pathway II Workflow

Caption: Regioselective synthesis via a halogenated intermediate.

Conclusion and Outlook

The synthesis of this compound is a prime example of strategic chemical design to overcome the challenge of selective functionalization.

-

Pathway I , based on the controlled oxidation of 2,6-dimethylnaphthalene, represents an industrially-oriented approach that leverages existing large-scale processes. Its feasibility is contingent on the efficient separation of the key methyl 6-formyl-2-naphthoate intermediate.

-

Pathway II , utilizing a halogenated precursor, provides a robust and highly selective laboratory-scale synthesis. While more resource-intensive in terms of steps and reagents, it offers superior control and predictability, resulting in a high-purity product with more straightforward purification.

The choice between these pathways depends on the specific requirements of the researcher or organization, balancing factors of scale, cost, available starting materials, and desired purity. Future research may focus on catalytic methods for the direct, selective mono-esterification of 2,6-naphthalenedicarboxylic acid, potentially using enzymatic or heterogeneous catalysts to further streamline the synthesis of this valuable compound.

References

- Elman, A. R. (2009). Synthesis methods for 2,6-naphthalenedicarboxylic acid. Catalysis in Industry, 1(3), 184–189.

- (2004). Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester.

-

Raecke, B., & Schirp, H. (1963). 2,6-Naphthalenedicarboxylic acid. Organic Syntheses, 43, 77. [Link]

- Wang, Y., et al. (2011). Study on Synthesis of 2-Hydroxy-6-Naphthoic Acid from 2-Naphthol and Improve the Synthetic Process. Advanced Materials Research, 233-235, 130-133.

-

National Center for Biotechnology Information. (n.d.). 6-Hydroxy-2-naphthoic acid. PubChem Compound Database. Retrieved from [Link]

- (2006). Method for synthesizing 6-hydroxy-2-naphthoic acid.

- Moberg, W. K. (1972). Method of separating 2,6-naphthalic acid from 6-formyl-2-naphthoic acid.

- Lee, K. S., et al. (2000). Process for preparing 2,6-naphthalenedicarboxylic acid.

- Lee, K. S., et al. (1993). Process for preparing 2,6-naphthalenedicarboxylic acid.

Sources

- 1. US6114575A - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]

- 2. EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]

- 3. US3650907A - Method of separating 2,6-naphthalic acid from 6-formyl-2-naphthoic acid - Google Patents [patents.google.com]

- 4. Methyl 6-bromo-2-naphthoate synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-(Methoxycarbonyl)-2-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic data for 6-(Methoxycarbonyl)-2-naphthoic acid, a key building block in medicinal chemistry and materials science. By delving into the principles and practical application of various spectroscopic techniques, this document aims to equip researchers with the knowledge to confidently identify, characterize, and utilize this compound in their work.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₃H₁₀O₄ and a molecular weight of 230.22 g/mol , is a bifunctional molecule belonging to the naphthalene dicarboxylic acid family.[1] Its structure, featuring both a carboxylic acid and a methyl ester group on a rigid naphthalene scaffold, makes it a versatile precursor for the synthesis of polymers, metal-organic frameworks (MOFs), and pharmacologically active molecules. The precise characterization of this compound is paramount to ensure the purity and desired properties of the final products. Spectroscopic methods provide the necessary tools for this detailed molecular-level analysis.

This guide will explore the theoretical and practical aspects of acquiring and interpreting the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound.

Molecular Structure and Properties:

| Property | Value | Source |

| IUPAC Name | 6-(methoxycarbonyl)naphthalene-2-carboxylic acid | [1] |

| CAS Number | 7568-08-3 | [1] |

| Molecular Formula | C₁₃H₁₀O₄ | [1] |

| Molecular Weight | 230.22 g/mol | [1] |

Below is a diagram illustrating the chemical structure of this compound, with atom numbering for spectroscopic assignment.

Figure 1: Chemical structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and the acidic proton is often observed as a broad singlet.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Figure 2: Workflow for ¹H NMR data acquisition and processing.

Predicted ¹H NMR Data and Interpretation

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | -COOH |

| ~8.70 | s | 1H | H-1 or H-5 |

| ~8.65 | s | 1H | H-1 or H-5 |

| ~8.25 | d, J ≈ 8.5 Hz | 1H | H-4 or H-8 |

| ~8.20 | d, J ≈ 8.5 Hz | 1H | H-4 or H-8 |

| ~8.05 | dd, J ≈ 8.5, 1.5 Hz | 1H | H-3 or H-7 |

| ~8.00 | dd, J ≈ 8.5, 1.5 Hz | 1H | H-3 or H-7 |

| 3.91 | s | 3H | -OCH₃ |

Interpretation:

-

Carboxylic Acid Proton: The proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift (~13.5 ppm) due to its acidic nature and hydrogen bonding with the DMSO solvent.

-

Aromatic Protons: The naphthalene ring system gives rise to a complex set of signals in the aromatic region (7.5-9.0 ppm). The protons H-1 and H-5 are in the most deshielded environments and are expected to appear as singlets or narrow doublets at the lowest field. The other aromatic protons will exhibit doublet and doublet of doublets patterns due to ortho and meta couplings. The exact assignment requires 2D NMR techniques like COSY and HMBC.

-

Methoxy Protons: The three protons of the methoxy group are chemically equivalent and are expected to appear as a sharp singlet at approximately 3.91 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the use of a proton-decoupled pulse program to simplify the spectrum to a series of singlets for each unique carbon atom.

Predicted ¹³C NMR Data and Interpretation

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| ~167.0 | -C OOH |

| ~166.5 | -C OOMe |

| ~136.0 | C-4a or C-8a |

| ~135.5 | C-4a or C-8a |

| ~132.0 | C-2 |

| ~131.5 | C-6 |

| ~130.0 | C-4 or C-8 |

| ~129.5 | C-4 or C-8 |

| ~128.0 | C-1 or C-5 |

| ~127.5 | C-1 or C-5 |

| ~126.0 | C-3 or C-7 |

| ~125.5 | C-3 or C-7 |

| ~52.5 | -OC H₃ |

Interpretation:

-

Carbonyl Carbons: The two carbonyl carbons of the carboxylic acid and the methyl ester are expected to resonate at the most downfield chemical shifts, typically in the range of 165-175 ppm.

-

Aromatic Carbons: The ten carbons of the naphthalene ring will appear in the aromatic region (120-140 ppm). The quaternary carbons (C-2, C-4a, C-6, C-8a) will generally have different chemical shifts compared to the protonated carbons. The specific assignments can be confirmed using 2D NMR techniques such as HSQC and HMBC.

-

Methoxy Carbon: The carbon of the methoxy group is expected to appear at a characteristic upfield chemical shift of around 52.5 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

Objective: To obtain the FT-IR spectrum of this compound.

Methodology:

-

Sample Preparation: The spectrum of a solid sample can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. ATR is a modern and rapid technique that requires minimal sample preparation.

-

Instrument Parameters:

-

Spectrometer: A standard FT-IR spectrometer.

-

Accessory: ATR or KBr press.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Expected FT-IR Data and Interpretation

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3050 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Methyl |

| ~1720 | C=O stretch | Ester |

| ~1690 | C=O stretch | Carboxylic acid |

| 1600-1450 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Ester/Carboxylic acid |

| ~1100 | C-O stretch | Ester |

Interpretation:

-

O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

C=O Stretches: Two distinct carbonyl stretching bands are expected. The ester carbonyl will likely appear at a higher wavenumber (~1720 cm⁻¹) compared to the carboxylic acid carbonyl (~1690 cm⁻¹), which is broadened and shifted to a lower frequency due to intermolecular hydrogen bonding.

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring will appear in the 1600-1450 cm⁻¹ region.

-

C-O Stretches: Strong bands corresponding to the C-O stretching vibrations of the ester and carboxylic acid functional groups will be present in the fingerprint region (1300-1000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Experimental Protocol

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC or GC.

-

Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Electron ionization (EI) can also be used, which would provide more extensive fragmentation.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

Expected Mass Spectrometry Data and Interpretation

Expected m/z Values (ESI+):

-

[M+H]⁺: 231.0652 (calculated for C₁₃H₁₁O₄⁺)

-

[M+Na]⁺: 253.0471 (calculated for C₁₃H₁₀O₄Na⁺)

Expected Fragmentation Pattern (EI or MS/MS):

The fragmentation of this compound would likely proceed through the loss of characteristic neutral fragments:

-

Loss of a methoxy radical (-•OCH₃): m/z 199

-

Loss of a carboxyl radical (-•COOH): m/z 185

-

Loss of carbon monoxide (-CO) from the acid or ester: This can lead to a variety of subsequent fragments.

Figure 3: A possible fragmentation pathway for this compound in mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a detailed and unambiguous characterization of its molecular structure. The data and interpretations presented in this guide serve as a valuable resource for researchers, enabling them to verify the identity and purity of this important chemical intermediate. The application of these techniques, grounded in a solid understanding of their principles, is essential for ensuring the quality and reproducibility of research and development in the fields of medicinal chemistry and materials science.

References

-

PubChem. 6-(Methoxycarbonyl)naphthalene-2-carboxylic acid. National Center for Biotechnology Information. [Link][1]

Sources

Solubility of 6-(Methoxycarbonyl)-2-naphthoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 6-(Methoxycarbonyl)-2-naphthoic acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in chemical synthesis and a molecule of interest in pharmaceutical research. We delve into the physicochemical properties that govern its solubility, present a robust, self-validating experimental protocol for determining thermodynamic solubility, and discuss the critical factors that researchers and drug development professionals must consider. This document is intended to serve as a practical resource, blending theoretical principles with field-proven methodologies to ensure accurate and reproducible solubility assessment.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of successful drug development and chemical process design. For this compound, understanding its behavior in various organic solvents is paramount for several reasons:

-

Synthesis and Purification: Optimizing reaction conditions and developing efficient crystallization-based purification strategies hinge on selecting appropriate solvents where the compound exhibits desired solubility at different temperatures.

-

Formulation Development: For pharmaceutical applications, achieving a target concentration in a delivery vehicle is essential. Solubility data guides the selection of excipients and solvents to ensure the compound remains dissolved and stable, preventing precipitation and ensuring therapeutic efficacy.[1][2]

-

Preclinical and Analytical Studies: Preparing stock solutions for biological assays, pharmacokinetic studies, and analytical method development requires precise knowledge of a compound's solubility to ensure accurate and reliable data.[3]

This guide will equip researchers with the foundational knowledge and practical protocols to expertly navigate the challenges associated with the solubility of this compound.

Physicochemical Profile of this compound

The solubility of a molecule is intrinsically linked to its structural and physical properties. The "like dissolves like" principle, which states that substances with similar polarities are more likely to be soluble in one another, is the guiding concept.[4] this compound possesses a moderately polar structure, featuring both a polar carboxylic acid group and a slightly less polar methyl ester group attached to a large, nonpolar naphthalene core.

The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, while the ester's carbonyl and ether oxygens are hydrogen bond acceptors.[5] This dual functionality suggests that its solubility will be significantly influenced by a solvent's ability to engage in hydrogen bonding.[6][7]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O₄ | [5] |

| Molecular Weight | 230.22 g/mol | [5] |

| CAS Number | 7568-08-3 | [5][8] |

| Calculated XLogP3-AA | 2.6 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Appearance | White to off-white powder/crystals | [9] |

The XLogP3-AA value of 2.6 indicates a degree of lipophilicity, suggesting that while it has polar functional groups, the large aromatic system will limit its solubility in highly polar solvents like water but favor solubility in moderately polar organic solvents.

Experimental Workflow for Thermodynamic Solubility Determination

To ensure scientific rigor, it is crucial to measure thermodynamic solubility , which represents the true equilibrium concentration of a solute in a solvent at a given temperature. This contrasts with kinetic solubility, which can often be misleading as it may represent a supersaturated, metastable state.[3] The following section details a robust, self-validating protocol for this determination.

Principle of the Equilibrium Shake-Flask Method

The gold-standard "shake-flask" method is employed to determine thermodynamic solubility. The core principle involves adding an excess of the solid compound to the solvent of interest and agitating the mixture for a prolonged period. This allows the system to reach equilibrium between the dissolved solute and the undissolved solid. After this equilibrium is established, the saturated solution is carefully separated from the excess solid and the concentration of the dissolved compound is quantified, typically using High-Performance Liquid Chromatography (HPLC).

Visualized Experimental Workflow

The following diagram outlines the logical flow of the solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Experimental Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., HPLC grade Methanol, Ethanol, Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Toluene)

-

Class A volumetric flasks and pipettes

-

2-4 mL glass vials with screw caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Syringes (1 mL) and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with UV detector

Procedure:

-

Preparation of Suspensions: a. Weigh approximately 10-20 mg of this compound directly into a tared glass vial. Record the exact mass. b. Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial. The goal is to create a visible slurry, ensuring an excess of undissolved solid remains. c. Securely cap the vial to prevent solvent evaporation. d. Prepare a separate vial for each solvent to be tested.

-

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). b. Agitate the vials at a moderate speed for 24 to 48 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium. A preliminary time-course study can be run to confirm the minimum time required to reach a plateau in concentration.

-

Sample Collection and Preparation: a. After equilibration, remove the vials from the shaker and let them stand undisturbed for at least 30 minutes to allow the excess solid to settle. b. Carefully draw the supernatant (the clear liquid layer) into a syringe. c. Immediately attach a 0.22 µm syringe filter to the syringe and dispense the clear, particle-free filtrate into a clean HPLC vial. This filtration step is absolutely critical to remove microscopic undissolved particles, which would otherwise lead to an overestimation of solubility. d. Perform a precise serial dilution of the filtrate using the same solvent it was dissolved in, aiming for a final concentration that falls within the linear range of the HPLC calibration curve. Record the dilution factor accurately.

-

Quantification by HPLC-UV: a. Method Setup: Develop a suitable reverse-phase HPLC method. An example method is:

- Column: C18, 4.6 x 150 mm, 5 µm

- Mobile Phase: Acetonitrile and water with 0.1% phosphoric or formic acid (e.g., a 60:40 gradient or isocratic mixture).

- Flow Rate: 1.0 mL/min

- Detection: UV at a wavelength of maximum absorbance for the compound. b. Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards to generate a calibration curve of peak area versus concentration. c. Analysis: Inject the diluted filtrate samples onto the HPLC system. d. Calculation: Use the peak area from the sample chromatogram and the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to calculate the final solubility in the original solvent. Express the result in units such as mg/mL or g/100 mL.

Solubility Data and Interpretation

The following table presents expected solubility trends for this compound based on its structure and common solvent properties.

Table 2: Expected Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Solvent Type | Expected Solubility (mg/mL) | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (>50) | Strong hydrogen bond acceptor, effectively solvates both polar groups. |

| Acetone | Polar Aprotic | Moderate (10-30) | A good hydrogen bond acceptor, capable of dissolving moderately polar compounds.[10] |

| Ethanol | Polar Protic | Moderate (5-20) | Can act as both a hydrogen bond donor and acceptor, interacting well with the solute.[10] |

| Ethyl Acetate | Moderately Polar | Low-Moderate (1-10) | Possesses a polar ester group but lacks hydrogen bond donating ability. |

| Toluene | Nonpolar | Very Low (<1) | Lacks polarity and hydrogen bonding capability to effectively solvate the polar functional groups of the solute. |

| Water | Polar Protic | Very Low (<0.1) | Despite its polarity, the large nonpolar naphthalene core dominates, leading to poor aqueous solubility. |

Interpretation: The data clearly illustrates the "like dissolves like" principle. The highest solubility is expected in polar aprotic solvents like DMSO, which are excellent at solvating a wide range of compounds. Polar protic solvents like ethanol also serve as effective solvents due to their hydrogen bonding capabilities. Conversely, the solubility drops significantly in nonpolar solvents like toluene, which cannot favorably interact with the carboxylic acid and ester groups.

Critical Factors Influencing Solubility

Beyond solvent choice, several other factors can profoundly impact measured solubility values:

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship is crucial for developing crystallization protocols, where a compound is dissolved in a hot solvent and precipitates upon cooling.

-

Polymorphism: A compound's ability to exist in different crystal lattice structures is known as polymorphism.[11][12] Different polymorphs can exhibit significantly different physical properties, including melting point and, critically, solubility.[13][14][15] A metastable polymorph is generally more soluble than the most stable form.[15] Therefore, it is essential to characterize the solid form of the material being tested to ensure consistency and avoid inter-batch variability.

-

pH (in aqueous or mixed systems): As a carboxylic acid, the ionization state of this compound is pH-dependent. In buffered aqueous solutions, its solubility will dramatically increase at pH values above its pKa as the neutral acid is converted to its more soluble carboxylate salt.

-

Purity: The presence of impurities can either increase or decrease the apparent solubility of a compound. It is imperative to use a well-characterized, high-purity sample for definitive solubility studies.

Conclusion

This guide has provided a detailed framework for understanding and experimentally determining the solubility of this compound in organic solvents. By appreciating its physicochemical properties and adhering to a robust experimental protocol like the equilibrium shake-flask method, researchers can generate accurate and reliable data. This information is fundamental for advancing chemical synthesis, enabling effective purification, and successfully formulating new products, particularly in the pharmaceutical industry where solubility is a non-negotiable parameter for success. Careful control over experimental variables such as temperature, equilibration time, and the solid-state form of the compound is essential for achieving data integrity.

References

- Ibrahim, E., Morgan, N., Leenhouts, R., Vermeire, F., & Green, W. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Crimson Publishers. (2018). The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs.

- PubMed. Thermodynamic modeling of activity coefficient and prediction of solubility.

- Lorena, C. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher.

- American Chemical Society. Predicting solubility curves via a thermodynamic cycle and machine learning.

- PubMed. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules.

- ResearchGate. The effect of polymorphism on active pharmaceutical ingredients: A review.

- Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC - NIH.

- Smolecule. (2023). Buy this compound | 7568-08-3.

- ChemRxiv. Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.

- Khan Academy. Solvent properties of water.

- Sigma-Aldrich. Water Properties, Polarity and Role as a Universal Solvent.

- Wikipedia. Properties of water.

- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- Scribd. Procedure For Determining Solubility of Organic Compounds.

- on-course®. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.

- Chemcasts. Thermophysical Properties of 6-Methoxy-2-naphthoic acid.

- Klein, C., Ebel, K., & Seeger, S. (2022). The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces. PMC - NIH.

- Open Oregon Educational Resources. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry.

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- PubChem. 6-(Methoxycarbonyl)naphthalene-2-carboxylic acid.

- Chemsrc. (2025). This compound | CAS#:7568-08-3.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.

- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.

- Etzweiler, F., et al. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry 67.

- PubChem. 6-Methoxy-2-Naphthoic Acid.

- ECHEMI. 2471-70-7, 6-Methoxy-2-naphthoic acid Formula.

- Google Patents. EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof.

- Organic Syntheses Procedure. 4.

- SIELC Technologies. (2018). 6-Methoxy-2-naphthoic acid.

- Google Patents. CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid.

- Google Patents. US4287357A - Process for the production of 6-hydroxy-2-naphthoic acid.

- Organic Syntheses Procedure. 2.

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. youtube.com [youtube.com]

- 5. 6-(Methoxycarbonyl)naphthalene-2-carboxylic acid | C13H10O4 | CID 3380217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Khan Academy [khanacademy.org]

- 7. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. This compound | CAS#:7568-08-3 | Chemsrc [chemsrc.com]

- 9. echemi.com [echemi.com]

- 10. Buy this compound | 7568-08-3 [smolecule.com]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. researchgate.net [researchgate.net]

- 13. crimsonpublishers.com [crimsonpublishers.com]

- 14. [PDF] Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]

- 15. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

6-(Methoxycarbonyl)-2-naphthoic acid and its derivatives

An In-depth Technical Guide to 6-(Methoxycarbonyl)-2-naphthoic acid and its Derivatives for Drug Discovery Professionals

Abstract

This compound is a bifunctional naphthalene derivative that serves as a crucial intermediate in the synthesis of advanced materials and, most notably, pharmacologically active agents. Its rigid scaffold and strategically positioned functional groups—a carboxylic acid and a methyl ester—allow for selective chemical modifications, making it a valuable building block for creating libraries of compounds with diverse biological activities. This guide provides a comprehensive overview of the synthesis, characterization, and derivatization of this compound. It further explores the application of its derivatives as modulators of key biological targets, including the P2Y14 and Retinoic Acid Receptors, offering field-proven insights and detailed experimental protocols for researchers in drug development.

Core Scaffold: Physicochemical Properties and Characterization

This compound, also known as monomethyl 2,6-naphthalenedicarboxylate, is the mono-ester derivative of 2,6-Naphthalenedicarboxylic acid. Understanding its fundamental properties is critical for its effective use in synthesis and analysis.

Physicochemical Data

| Property | Value | Reference |

| IUPAC Name | 6-(methoxycarbonyl)naphthalene-2-carboxylic acid | [1] |

| CAS Number | 7568-08-3 | [1] |

| Molecular Formula | C₁₃H₁₀O₄ | [1] |

| Molecular Weight | 230.22 g/mol | [1] |

| Appearance | White to off-white solid (typical) | |

| pKa (Predicted) | 3.98 ± 0.30 | [2] |

| XLogP3-AA | 2.6 | [1] |

Analytical Characterization

Accurate characterization is paramount for confirming the identity and purity of the core scaffold before its use in downstream applications.

-

¹H NMR (Predicted, 400 MHz, DMSO-d₆): The naphthalene ring protons are expected in the aromatic region (δ 8.0-8.7 ppm). The asymmetry of the molecule leads to a distinct signal for each proton. The methyl ester protons will appear as a sharp singlet.

-

δ 8.66 (s, 1H): H1 proton, deshielded by the adjacent carboxylic acid.

-

δ 8.55 (s, 1H): H5 proton, deshielded by the adjacent methoxycarbonyl group.

-

δ 8.22 (dd, J=8.8, 1.6 Hz, 1H): H3 proton, coupled to H4.

-

δ 8.15 (dd, J=8.8, 1.6 Hz, 1H): H7 proton, coupled to H8.

-

δ 8.02 (d, J=8.8 Hz, 1H): H4 proton.

-

δ 7.95 (d, J=8.8 Hz, 1H): H8 proton.

-

δ 3.91 (s, 3H): -COOCH₃ protons.

-

δ 13.5 (br s, 1H): -COOH proton (highly variable, may exchange).

-

-

¹³C NMR (Predicted, 100 MHz, DMSO-d₆): The spectrum will show 13 distinct carbon signals.

-

δ ~167.0: Carboxylic acid carbonyl (-C OOH).

-

δ ~166.2: Ester carbonyl (-C OOCH₃).

-

δ ~136-137: Quaternary carbons C4a, C8a.

-

δ ~131-133: Quaternary carbons C2, C6.

-

δ ~125-131: Aromatic CH carbons (C1, C3, C4, C5, C7, C8).

-

δ 52.5: Methoxy carbon (-OC H₃).

-

Reverse-phase HPLC is the standard method for assessing the purity of this compound and monitoring reaction progress. A similar method developed for the related 6-Methoxy-2-naphthoic acid can be readily adapted.[5]

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: Acetonitrile and water (with 0.1% formic acid for MS compatibility).

-

Gradient: 30% to 90% Acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

Synthesis of the Core Scaffold

The most efficient and common route to this compound is the selective monohydrolysis of its symmetric precursor, dimethyl 2,6-naphthalenedicarboxylate.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Protocol: Selective Monohydrolysis of Dimethyl 2,6-Naphthalenedicarboxylate

This protocol is adapted from the highly efficient methodology developed by Niwayama for the desymmetrization of symmetric diesters.[6] The use of a biphasic THF/water system at low temperatures is critical for achieving high selectivity, preventing the formation of the dicarboxylic acid byproduct.

-

Materials:

-

Dimethyl 2,6-naphthalenedicarboxylate (1.0 equiv.)

-

Tetrahydrofuran (THF)

-

Sodium Hydroxide (NaOH), 0.25 M aqueous solution

-

Hydrochloric Acid (HCl), 1 M aqueous solution

-

Ethyl Acetate

-

Saturated Sodium Chloride (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Suspend dimethyl 2,6-naphthalenedicarboxylate (e.g., 2.44 g, 10 mmol) in a mixture of THF (15 mL) and deionized water (100 mL) in a round-bottom flask.

-

Cool the stirred suspension to 0 °C using an ice-water bath.

-

Slowly add 0.25 M aqueous NaOH solution (40 mL, 10 mmol, 1.0 equiv.) dropwise over 30 minutes, ensuring the temperature remains at 0 °C.

-

Stir the reaction mixture vigorously at 0 °C for an additional 30-60 minutes. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate with 1% acetic acid) until the starting material is consumed.

-

Once the reaction is complete, acidify the mixture to pH ~2 by the slow addition of 1 M HCl at 0 °C. A white precipitate will form.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain this compound as a white solid.

-

-

Causality and Self-Validation:

-

Why 0 °C? The low temperature significantly reduces the rate of the second hydrolysis (saponification of the desired product), which is the key to selectivity.

-

Why THF/Water? THF acts as a co-solvent to increase the solubility of the diester at the interface of the organic and aqueous phases, facilitating the reaction. The largely aqueous medium is hypothesized to promote the formation of micellar aggregates of the mono-anion product, shielding the remaining ester group from further hydrolysis.[7]

-

Why 1.0 equivalent of NaOH? Using a stoichiometric amount of base ensures that there is not a large excess that could drive the reaction to the diacid byproduct. The reaction's success is validated by the high yield of the desired mono-acid and minimal formation of 2,6-naphthalenedicarboxylic acid, as confirmed by NMR and HPLC analysis of the crude product.

-

Derivatization Strategies for Drug Discovery

The true utility of this compound lies in its capacity for selective derivatization. The carboxylic acid is a handle for forming amides, esters, and other functionalities, while the methyl ester can be hydrolyzed or reduced. Amidation is the most common strategy for developing drug candidates.

Workflow: Amide Synthesis via Acyl Chloride

Caption: Workflow for derivatization via amidation reaction.

Protocol: General Procedure for Naphthamide Synthesis

This robust protocol converts the carboxylic acid to a highly reactive acyl chloride, which readily couples with a wide range of primary and secondary amines.

-

Materials:

-

This compound (1.0 equiv.)

-

Oxalyl chloride or Thionyl chloride (1.5 equiv.)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)

-

Primary or secondary amine (1.1 equiv.)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv.)

-

-

Procedure:

-

Acyl Chloride Formation: To a dry flask under an inert atmosphere (N₂), suspend this compound (e.g., 230 mg, 1.0 mmol) in anhydrous DCM (5 mL).

-

Add a catalytic drop of anhydrous DMF.

-

Cool the mixture to 0 °C and slowly add thionyl chloride (0.11 mL, 1.5 mmol).

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction is complete when the suspension becomes a clear solution and gas evolution ceases.

-

Concentrate the mixture under reduced pressure to remove excess thionyl chloride and solvent. Co-evaporate with anhydrous DCM (2 x 5 mL) to ensure complete removal. The resulting acyl chloride is used immediately without further purification.

-

Amide Coupling: In a separate dry flask under N₂, dissolve the desired amine (1.1 mmol) and triethylamine (0.35 mL, 2.5 mmol) in anhydrous DCM (5 mL).

-

Cool the amine solution to 0 °C.

-

Dissolve the crude acyl chloride from the previous step in anhydrous DCM (5 mL) and add it dropwise to the stirred amine solution.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 10 mL).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃, then brine, and dry over Na₂SO₄.

-

Filter and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure naphthamide derivative.

-

Applications in Drug Discovery: Case Studies

The 2-naphthoic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in ligands for multiple, unrelated biological targets.

Case Study: P2Y₁₄ Receptor Antagonists for Inflammation

The P2Y₁₄ receptor is a G-protein coupled receptor (GPCR) activated by UDP-sugars, which are released from cells during stress and inflammation. P2Y₁₄ activation on immune cells promotes inflammatory responses, making it an attractive target for autoimmune diseases and chronic pain. Derivatives of 2-naphthoic acid have been identified as potent and selective antagonists of this receptor.

Caption: Simplified P2Y₁₄ receptor signaling pathway.

Activation of the Gi-coupled P2Y₁₄ receptor by agonists like UDP-glucose leads to the inhibition of adenylyl cyclase, lowering intracellular cAMP levels.[4] Simultaneously, it promotes the activation of the small GTPase RhoA, which is involved in cytoskeleton rearrangement and cell migration (chemotaxis).[4] Naphthoic acid-based antagonists competitively block agonist binding, thereby preventing these pro-inflammatory downstream signals.

Case Study: Retinoic Acid Receptor (RAR) Ligands

Retinoic acid receptors (RARs) are ligand-activated nuclear transcription factors that play a vital role in cell differentiation, proliferation, and embryonic development.[3] Synthetic derivatives of retinoic acid, known as retinoids, are used in cancer therapy and dermatology. Subtype-selective RAR modulators are highly sought after to minimize off-target effects. Certain 6'-substituted naphthalene-2-carboxylic acid analogs have been shown to act as RARγ-selective agonists.[2]

Caption: Mechanism of Retinoic Acid Receptor (RAR) activation.

In the absence of a ligand, RAR forms a heterodimer with the Retinoid X Receptor (RXR). This RAR/RXR complex binds to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter region of target genes and recruits co-repressor proteins, silencing gene transcription. When a naphthoic acid-based agonist enters the nucleus and binds to RAR, it induces a conformational change. This change causes the dissociation of the co-repressor complex and the recruitment of co-activator proteins, which then initiate the transcription of genes that control cellular differentiation.

Conclusion and Future Perspectives

This compound is a deceptively simple molecule with significant potential. Its value as a versatile, rigid scaffold for chemical exploration is well-established. The protocols and insights provided in this guide demonstrate a clear and reliable path from its synthesis to the creation of complex derivatives. The success of these derivatives in modulating challenging targets like GPCRs and nuclear receptors underscores the power of this chemical core. Future work will likely focus on expanding the diversity of derivatives, exploring new linker strategies, and applying this scaffold to an even broader range of biological targets, further cementing its role as a privileged structure in modern drug discovery.

References

-

iChemical. This compound, CAS No. 7568-08-3. [Link]

-

Rhazi, M., et al. (2002). Retinoic acid signaling pathways. Development, 129(15), 3841-3850. [Link]

-

iChemical. This compound, CAS No. 7568-08-3. [Link]

-

Masi, A. D., et al. (2015). Retinoic Acid Signaling Pathways in Development and Diseases. Bioorganic & Medicinal Chemistry, 23(8), 1598-1607. [Link]

-

PubChem. 6-(Methoxycarbonyl)naphthalene-2-carboxylic acid. [Link]

-

Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Journal of Organic Chemistry, 65(18), 5834-5836. [Link]

-

Wikipedia. Retinoic acid receptor. [Link]

-

Lustig, K. D., et al. (2003). The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils. Journal of Biological Chemistry, 278(35), 32973-32980. [Link]

-

Oregon State University. 13C NMR Chemical Shift Table. [Link]

-

CORE. Highly efficient and practical monohydrolysis of symmetric diesters. [Link]

-

Niwayama, S. (2011). Highly efficient and practical monohydrolysis of symmetric diesters. [Link]

- Google Patents. Method for synthesizing 6-hydroxy-2-naphthoic acid.

-

Biological Magnetic Resonance Bank. BMRB entry bmse000693 - 2-naphthoic Acid. [Link]

-

PrepChem.com. Synthesis of A. 6-Hydroxy-2-naphthalene carboxylic acid. [Link]

-

PubMed. First synthesis and anticancer activity of novel naphthoquinone amides. [Link]

-

Cho, H. (2010). SELECTIVE MONOHYDROLYSIS OF SYMMETRIC DIESTERS IN MAINLY AQUEOUS MEDIA. [Link]

-

ResearchGate. Highly Efficient Selective Monohydrolysis of Symmetric Diesters. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

SIELC Technologies. 6-Methoxy-2-naphthoic acid. [Link]

Sources

Methodological & Application

Application Note & Protocol: Selective Mono-Saponification of Dimethyl 2,6-Naphthalenedicarboxylate to Yield 6-(Methoxycarbonyl)-2-naphthoic acid

For: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

6-(Methoxycarbonyl)-2-naphthoic acid is a valuable bifunctional molecule, serving as a critical intermediate in the synthesis of advanced polymers, pharmaceuticals, and metal-organic frameworks. Its structure, featuring both a carboxylic acid and a methyl ester on a rigid naphthalene core, allows for sequential and site-selective chemical modifications.